Cas no 190656-34-9 ((5-Bromo-2-fluorophenyl)methanamine)

(5-Bromo-2-fluorophenyl)methanamine structure
190656-34-9 structure
Product Name:(5-Bromo-2-fluorophenyl)methanamine
CAS No:190656-34-9
MF:C7H7BrFN
MW:204.03958439827
MDL:MFCD06212854
CID:115836
PubChem ID:2724904
Update Time:2025-04-18

(5-Bromo-2-fluorophenyl)methanamine Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine,5-bromo-2-fluoro-
    • (5-bromo-2-fluorophenyl)methanamine
    • 1-(5-Bromo-2-fluorophenyl)methanamine
    • 5-Bromo-2-fluorobenzylamine.
    • 5-BROMO-2-FLUOROBENZYLAMINE
    • Benzenemethanamine, 5-bromo-2-fluoro-
    • 5-Bromo-2-fluorobenzyl amine
    • (5-bromo-2-fluorophenyl)methylamine
    • SBB005779
    • ST50405427
    • DTXSID00369280
    • STR05302
    • SB77451
    • CHEMBL5013806
    • SY123593
    • CS-0035830
    • AKOS000131935
    • EN300-32165
    • SCHEMBL1106603
    • 190656-34-9
    • W10850
    • MFCD06212854
    • XH0653
    • DB-118347
    • (5-Bromo-2-fluorophenyl)methanamine
    • MDL: MFCD06212854
    • Inchi: 1S/C7H7BrFN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H,4,10H2
    • InChI Key: PDKBJZGGXHTHNC-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(=C1)CN)F

Computed Properties

  • Exact Mass: 202.97459g/mol
  • Monoisotopic Mass: 202.97459g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.6
  • Topological Polar Surface Area: 26

Experimental Properties

  • Density: 1.571
  • Boiling Point: 243.8°C at 760 mmHg
  • Flash Point: 101.2°C
  • Refractive Index: 1.566

(5-Bromo-2-fluorophenyl)methanamine Pricemore >>

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